molecular formula C16H12ClNO2 B5629211 N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide

Cat. No. B5629211
M. Wt: 285.72 g/mol
InChI Key: GMSSVOXSUAKVON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran-2-carboxamide derivatives often involves multiple steps, including the reaction of salicylaldehyde derivatives with ethyl bromoacetate, followed by hydrolysis and amidation. These synthetic pathways can yield a range of benzofuran-2-carboxamide derivatives with different substituents, demonstrating the versatility of this core structure in chemical synthesis (Abedinifar et al., 2018). Another approach uses the Ugi four-component reaction followed by a microwave-assisted Rap–Stoermer reaction to synthesize highly functionalized benzofuran-2-carboxamides, showcasing the efficiency of modern synthetic techniques (Han et al., 2014).

Molecular Structure Analysis

The molecular structure of N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide and its derivatives can be extensively characterized using spectroscopic methods, such as IR, NMR, and Mass spectroscopy. These analytical techniques confirm the chemical structures and are crucial for understanding the compound's molecular interactions and properties (Abbasi et al., 2011).

Chemical Reactions and Properties

Benzofuran-2-carboxamides participate in a variety of chemical reactions, including O-alkylation, Knoevenagel condensation, and transamidations, which can introduce various functional groups into the molecule. These reactions are essential for modifying the compound's biological activity and physicochemical properties, allowing for the design of targeted therapeutic agents (Vincetti et al., 2016).

Physical Properties Analysis

The physical properties of benzofuran-2-carboxamide derivatives, such as solubility, melting point, and crystal structure, can significantly influence their pharmacokinetic profile and drug-likeness. X-ray crystallography studies provide detailed information about the compound's solid-state structure, highlighting the importance of molecular conformation and intermolecular interactions in dictating its physical properties (Bülbül et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic characteristics, of benzofuran-2-carboxamides are influenced by their molecular structure. Computational studies, such as DFT calculations, provide insights into the electronic structure, molecular orbitals, and potential reaction pathways. These theoretical analyses are instrumental in understanding the compound's behavior in chemical reactions and its interactions with biological targets (Sagaama et al., 2020).

Safety And Hazards

The safety and hazards associated with “N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide” would depend on its specific physical and chemical properties. For example, compounds containing chlorobenzyl groups can be hazardous and may cause skin and eye irritation, as well as respiratory issues .

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO2/c17-13-7-3-1-6-12(13)10-18-16(19)15-9-11-5-2-4-8-14(11)20-15/h1-9H,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMSSVOXSUAKVON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorobenzyl)-1-benzofuran-2-carboxamide

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